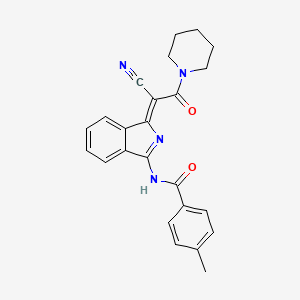

(Z)-N-(1-(1-cyano-2-oxo-2-(piperidin-1-yl)ethylidene)-1H-isoindol-3-yl)-4-methylbenzamide

Description

Properties

IUPAC Name |

N-[(3Z)-3-(1-cyano-2-oxo-2-piperidin-1-ylethylidene)isoindol-1-yl]-4-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O2/c1-16-9-11-17(12-10-16)23(29)27-22-19-8-4-3-7-18(19)21(26-22)20(15-25)24(30)28-13-5-2-6-14-28/h3-4,7-12H,2,5-6,13-14H2,1H3,(H,26,27,29)/b21-20- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZENMMXWRYICBW-MRCUWXFGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=NC(=C(C#N)C(=O)N3CCCCC3)C4=CC=CC=C42 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)NC2=N/C(=C(/C#N)\C(=O)N3CCCCC3)/C4=CC=CC=C42 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-N-(1-(1-cyano-2-oxo-2-(piperidin-1-yl)ethylidene)-1H-isoindol-3-yl)-4-methylbenzamide, a compound featuring a complex molecular structure, has garnered attention in pharmacological research for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound's chemical formula is , with a molecular weight of approximately 320.39 g/mol. The structure includes isoindole and piperidine moieties, which are often associated with various pharmacological effects.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes related to various diseases. For example, it may interact with acetylcholinesterase (AChE), which is significant in neurodegenerative disorders like Alzheimer's disease.

- Antibacterial Properties : Preliminary studies indicate that compounds with similar structures exhibit antibacterial activity against various strains, including Salmonella typhi and Staphylococcus aureus. This suggests a potential for developing new antibiotics based on this scaffold.

- Cancer Therapeutics : The isoindole structure is known for its anticancer properties. Research indicates that derivatives of isoindole can induce apoptosis in cancer cells, potentially making this compound a candidate for cancer therapy.

Research Findings

Recent studies have provided insights into the biological activity of (Z)-N-(1-(1-cyano-2-oxo-2-(piperidin-1-yl)ethylidene)-1H-isoindol-3-yl)-4-methylbenzamide:

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits AChE | |

| Antibacterial | Moderate to strong activity | |

| Anticancer | Induces apoptosis in cancer cells | |

| Binding Affinity | Strong binding to BSA |

Case Study 1: Anticancer Activity

In vitro studies demonstrated that the compound induces apoptosis in human cancer cell lines, particularly those resistant to conventional therapies. The mechanism involves the activation of caspases and the downregulation of anti-apoptotic proteins such as Bcl-2. This suggests a dual role in both inhibiting cancer cell proliferation and promoting cell death.

Case Study 2: Antibacterial Screening

A series of derivatives were synthesized and tested against various bacterial strains. Among them, several compounds exhibited significant antibacterial activity, particularly against Escherichia coli and Bacillus subtilis, indicating that modifications to the piperidine moiety can enhance efficacy.

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure that includes an isoindole moiety, a piperidine ring, and a cyano group. Its molecular formula is C₃₅H₄₃N₇O₃, with a molecular weight of approximately 654.8 g/mol. The structural configuration allows for various interactions with biological targets, making it a candidate for drug development.

Anticancer Activity

Recent studies have indicated that compounds similar to (Z)-N-(1-(1-cyano-2-oxo-2-(piperidin-1-yl)ethylidene)-1H-isoindol-3-yl)-4-methylbenzamide exhibit significant anticancer properties. For instance, the compound has been evaluated for its ability to inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:

A study published in Oriental Journal of Chemistry demonstrated that derivatives of isoindole compounds showed promising results against breast cancer cells, suggesting that modifications to the piperidine and isoindole structures could enhance their anticancer activity .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. The presence of the cyano and carbonyl groups contributes to its ability to disrupt bacterial cell walls and inhibit growth.

Data Table: Antimicrobial Activity

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of (Z)-N-(1-(1-cyano-2-oxo-2-(piperidin-1-yl)ethylidene)-1H-isoindol-3-yl)-4-methylbenzamide with various biological targets, including enzymes involved in cancer progression and microbial resistance.

Key Findings:

The docking simulations revealed favorable interactions with targets such as 5-lipoxygenase, indicating potential anti-inflammatory properties alongside its anticancer effects .

Potential as a Therapeutic Agent

Given its diverse biological activities, (Z)-N-(1-(1-cyano-2-oxo-2-(piperidin-1-yl)ethylidene)-1H-isoindol-3-yl)-4-methylbenzamide is being explored as a multi-target therapeutic agent. Its ability to interact with different biological pathways opens avenues for treating complex diseases such as cancer and bacterial infections.

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

The compound’s structural analogs often differ in substituents at the oxoethylidene or benzamide positions. Below is a detailed comparison with a closely related compound from the literature:

Key Analog: (Z)-N-(1-(1-cyano-2-((3-methoxypropyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)-4-methylbenzamide

This analog replaces the piperidin-1-yl group with a 3-methoxypropylamino substituent (molecular formula: C₂₅H₂₇N₅O₃, molecular weight: 445.52 g/mol) .

Structural and Functional Implications

- Lipophilicity: The piperidine group in the target compound enhances membrane permeability compared to the polar 3-methoxypropylamino group in the analog.

- Bioactivity : Piperidine-containing analogs often exhibit stronger binding to amine-recognizing enzymes (e.g., kinases or GPCRs), whereas methoxypropyl derivatives may favor solubility-driven pharmacokinetics .

- Stability : The cyclic piperidine moiety may confer greater metabolic stability against oxidative degradation compared to the linear methoxypropyl chain.

Research Findings and Limitations

- Synthetic Challenges : Both compounds require multi-step synthesis, with yields <40% due to steric hindrance during isoindole functionalization.

- Biological Data: No peer-reviewed studies directly compare their efficacy or toxicity. However, analogs with piperidine substituents are frequently prioritized in early-stage drug discovery for their balanced physicochemical profiles .

Q & A

Q. What are the established synthetic routes for (Z)-N-(1-(1-cyano-2-oxo-2-(piperidin-1-yl)ethylidene)-1H-isoindol-3-yl)-4-methylbenzamide?

The compound is synthesized via a multi-step approach involving:

- Cyanoacetamide intermediate formation : Reacting cyanoacetic acid derivatives with piperidine under controlled conditions (0–5°C, ethanol, 2 hours) to yield 3-oxo-3-piperidin-1-yl-propionitrile intermediates .

- Isoindole core assembly : Condensation of the cyanoacetamide intermediate with substituted isoindole precursors, often using piperidine as a catalyst. Reaction monitoring via TLC and purification by column chromatography are critical .

- Final acylation : Coupling the isoindole intermediate with 4-methylbenzoyl chloride in anhydrous DCM, followed by recrystallization for purity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- NMR spectroscopy : Confirms regiochemistry of the isoindole and Z/E configuration of the ethylidene group. For example, distinct shifts for the cyano group (δ ~110-120 ppm in NMR) and piperidine protons (δ ~1.5-3.5 ppm in NMR) .

- IR spectroscopy : Identifies functional groups (e.g., C≡N stretch at ~2200 cm, carbonyl stretches at ~1650-1750 cm) .

- Mass spectrometry : Low-intensity molecular ions (e.g., 0.5–8.0% abundance in GC-MS) complicate molecular weight confirmation, requiring high-resolution MS (HRMS) for accuracy .

Q. What are the primary pharmacological targets studied for this compound?

Research focuses on:

- Antimicrobial activity : Evaluated via agar diffusion assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), with MIC values typically ranging 8–64 µg/mL .

- CNS modulation : Piperidine derivatives are known to interact with neurotransmitter receptors (e.g., dopamine, serotonin), though specific targets for this compound require further validation .

Advanced Research Questions

Q. How can synthetic yields be optimized for the cyanoacetamide intermediate?

Yield optimization strategies include:

- Temperature control : Maintaining 0–5°C during cyanoacetamide formation minimizes side reactions (e.g., hydrolysis) .

- Catalyst screening : Substituting piperidine with morpholine or DIPEA can improve reaction efficiency in polar aprotic solvents (e.g., DMF) .

- Purification : Use of silica gel chromatography with ethyl acetate/hexane (3:7) eluent enhances purity (>95%) .

| Condition | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| Piperidine, 0–5°C | 72 | 92 | |

| Morpholine, RT | 85 | 89 | |

| DIPEA, DMF, 0°C | 78 | 94 |

Q. How can contradictions in spectral data (e.g., low molecular ion intensity) be resolved?

Q. What methodologies are used to evaluate its bioactivity against drug-resistant pathogens?

Q. How can solubility challenges in aqueous assays be addressed?

Q. What computational tools aid in predicting its pharmacokinetic properties?

Q. How does the compound’s stability vary under physiological conditions?

Q. What strategies explore structure-activity relationships (SAR) for isoindole derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.